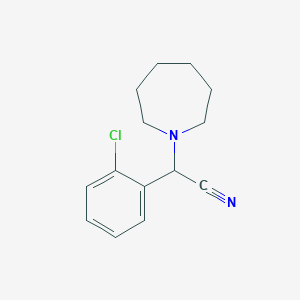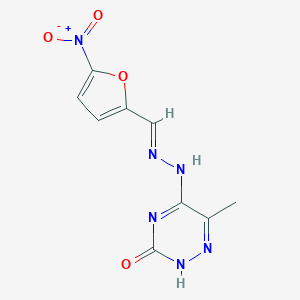![molecular formula C22H30N2O2S B241256 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in pre-clinical studies.
Wirkmechanismus
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide can block the activation of B cells and prevent the production of inflammatory cytokines, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to selectively inhibit BTK and reduce the production of inflammatory cytokines, leading to a reduction in disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of B cells and other immune cells in disease. However, one limitation is that 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide may not be effective in all diseases, as the role of B cells and other immune cells can vary depending on the disease.
Zukünftige Richtungen
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, including:
1. Clinical trials to evaluate the safety and efficacy of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in humans with various diseases.
2. Further studies to elucidate the mechanism of action of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide and its effects on B cells and other immune cells.
3. Development of new formulations of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide for improved pharmacokinetics and efficacy.
4. Exploration of the potential of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in combination therapy with other drugs for enhanced therapeutic effects.
In conclusion, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form 2-(4-isopropylphenoxy)-N-(2-thienyl)acetamide. Finally, this compound is reacted with piperidine to form the desired product, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
Molekularformel |
C22H30N2O2S |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H30N2O2S/c1-17(2)18-8-10-19(11-9-18)26-16-22(25)23-15-20(21-7-6-14-27-21)24-12-4-3-5-13-24/h6-11,14,17,20H,3-5,12-13,15-16H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
TVJCTSJTNYHFJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)

![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)


![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)
